N-(2,4-Dimethoxyphenyl)-5-fluorothiophene-2-sulfonamide
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Overview
Description
N~2~-(2,4-DIMETHOXYPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is a synthetic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a thiophene ring substituted with a fluorine atom and a sulfonamide group, along with a dimethoxyphenyl moiety. Its unique structure makes it a subject of interest for various scientific research applications, particularly in the field of antibacterial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-(2,4-DIMETHOXYPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring, followed by the introduction of the fluorine atom and the sulfonamide group. The dimethoxyphenyl moiety is then attached through a coupling reaction. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: N2-(2,4-DIMETHOXYPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the phenyl moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or phenyl rings .
Scientific Research Applications
N~2~-(2,4-DIMETHOXYPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits potential antibacterial activity, making it a candidate for developing new antibiotics.
Medicine: Research is ongoing to explore its efficacy in treating bacterial infections, particularly those resistant to existing antibiotics.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N2-(2,4-DIMETHOXYPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE involves its interaction with bacterial RNA polymerase. The compound binds to the switch region of the enzyme, inhibiting its activity and thereby preventing bacterial RNA synthesis. This leads to the suppression of bacterial growth and proliferation . Molecular docking studies have shown that the compound forms hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site .
Comparison with Similar Compounds
N-2,4-Dimethoxyphenyl dithiolopyrrolone derivatives: These compounds also inhibit bacterial RNA polymerase and exhibit potent antimicrobial activity.
Quinoline derivatives: Known for their broad-spectrum antimicrobial properties, quinoline derivatives share some structural similarities with N2-(2,4-DIMETHOXYPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE.
Uniqueness: N2-(2,4-DIMETHOXYPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is unique due to its specific substitution pattern and the presence of both fluorine and sulfonamide groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H12FNO4S2 |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-fluorothiophene-2-sulfonamide |
InChI |
InChI=1S/C12H12FNO4S2/c1-17-8-3-4-9(10(7-8)18-2)14-20(15,16)12-6-5-11(13)19-12/h3-7,14H,1-2H3 |
InChI Key |
MWTFHOCUTFJVQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(S2)F)OC |
Origin of Product |
United States |
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